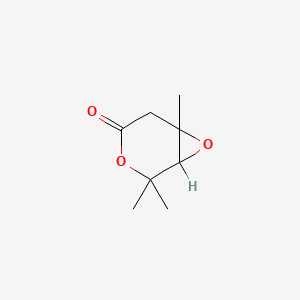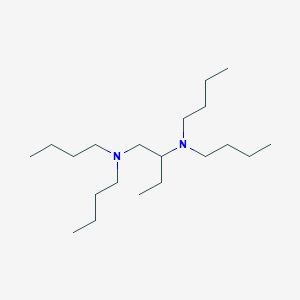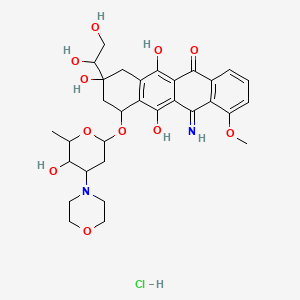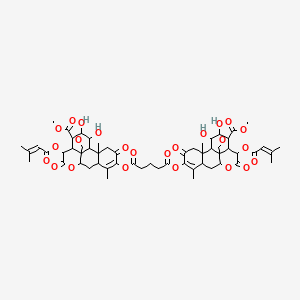
Bisbrusatolyl glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisbrusatolyl glutarate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications This compound is characterized by the presence of two brusatolyl groups attached to a glutarate backbone, making it a dicarboxylic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bisbrusatolyl glutarate typically involves the esterification of glutaric acid with brusatolol. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bisbrusatolyl glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Bisbrusatolyl glutarate has found applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of bisbrusatolyl glutarate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate signaling pathways related to oxidative stress and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Bisbrusatolyl glutarate can be compared with other dicarboxylic acid derivatives, such as:
Adipic acid: Used primarily in the production of nylon and other polymers.
Succinic acid: Utilized in the synthesis of biodegradable plastics and as a food additive.
Glutaric acid: Employed in the manufacture of polyesters and polyamides.
Uniqueness
What sets this compound apart from these similar compounds is its unique brusatolyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where specific functional properties are desired.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and potential therapeutic effects, making it a compound of significant interest for further research and development.
Eigenschaften
CAS-Nummer |
81617-85-8 |
|---|---|
Molekularformel |
C57H68O24 |
Molekulargewicht |
1137.1 g/mol |
IUPAC-Name |
bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] pentanedioate |
InChI |
InChI=1S/C57H68O24/c1-22(2)14-34(62)80-40-44-54-20-74-56(44,50(70)72-9)46(66)36(64)42(54)52(7)18-28(58)38(24(5)26(52)16-30(54)76-48(40)68)78-32(60)12-11-13-33(61)79-39-25(6)27-17-31-55-21-75-57(51(71)73-10,47(67)37(65)43(55)53(27,8)19-29(39)59)45(55)41(49(69)77-31)81-35(63)15-23(3)4/h14-15,26-27,30-31,36-37,40-47,64-67H,11-13,16-21H2,1-10H3 |
InChI-Schlüssel |
VVCMENVIMWLIBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC(=O)CCCC(=O)OC6=C(C7CC8C91COC(C9C(C(=O)O8)OC(=O)C=C(C)C)(C(C(C1C7(CC6=O)C)O)O)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


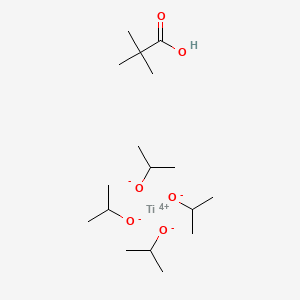


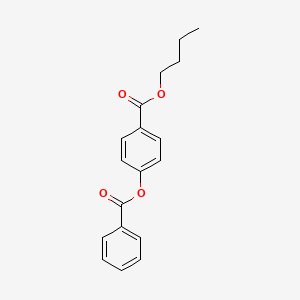
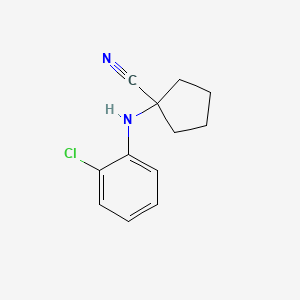


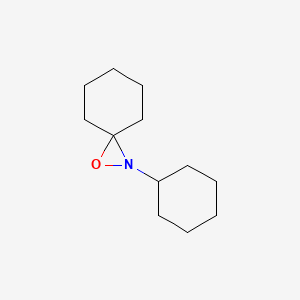
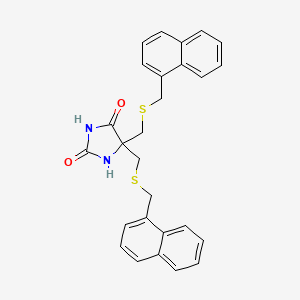

![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
